molecular formula C10H20N2O2 B2495944 [3-(Morpholin-4-yl)oxan-3-yl]methanamine CAS No. 1342150-86-0

[3-(Morpholin-4-yl)oxan-3-yl]methanamine

Cat. No.: B2495944
CAS No.: 1342150-86-0
M. Wt: 200.282
InChI Key: JOUAIBFJKJTHPM-UHFFFAOYSA-N
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Description

[3-(Morpholin-4-yl)oxan-3-yl]methanamine: is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol . This compound features a morpholine ring and an oxane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Morpholin-4-yl)oxan-3-yl]methanamine typically involves the reaction of morpholine with an oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the ring-opening of the oxirane and subsequent formation of the oxane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogenated reagents, alkylating agents.

Major Products Formed:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary amines, alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(Morpholin-4-yl)oxan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays. It is also explored for its interactions with biological macromolecules such as proteins and nucleic acids .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is being studied for its role in drug development, particularly as a scaffold for designing new pharmaceuticals .

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of [3-(Morpholin-4-yl)oxan-3-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

    [3-(Piperidin-4-yl)oxan-3-yl]methanamine: Similar structure but with a piperidine ring instead of a morpholine ring.

    [3-(Pyrrolidin-4-yl)oxan-3-yl]methanamine: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness: The presence of the morpholine ring in [3-(Morpholin-4-yl)oxan-3-yl]methanamine imparts unique chemical properties, such as increased solubility and stability. This makes it distinct from its analogs and valuable in specific applications where these properties are desired .

Properties

IUPAC Name

(3-morpholin-4-yloxan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c11-8-10(2-1-5-14-9-10)12-3-6-13-7-4-12/h1-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUAIBFJKJTHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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